3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid
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Overview
Description
3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid is an organic compound with the molecular formula C14H19NO4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is the reaction of 3-aminomethylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups using reagents like alkyl halides.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide coupling reactions using reagents like O-(N-succinimidyl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TSTU) and N,N-diisopropylethylamine (DIPEA).
Common Reagents and Conditions
Substitution: Alkyl halides in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: TSTU and DIPEA in anhydrous dimethylformamide (DMF).
Major Products
Substitution: Various substituted benzoic acid derivatives.
Deprotection: 3-aminomethylbenzoic acid.
Coupling: Peptide derivatives.
Scientific Research Applications
3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: In the development of pharmaceutical compounds and as an intermediate in the synthesis of therapeutic agents.
Industry: In the production of fine chemicals and as a reagent in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid primarily involves its reactivity as a protected amino acid derivative. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, targeting specific molecular pathways and interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Tert-butoxycarbonyl-amino)-methyl]-benzoic acid
- 4-[(Tert-butoxycarbonyl-amino)-methyl]-benzoic acid
- 2-[(Tert-butoxycarbonyl-amino)-methyl]-benzoic acid
Uniqueness
3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which influences its reactivity and applications. The presence of the Boc-protected amino group allows for selective reactions and easy deprotection, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
155567-87-6 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-6-5-7-11(8-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17) |
InChI Key |
HUOJYSVQAFOIHI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C(=O)O |
Origin of Product |
United States |
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